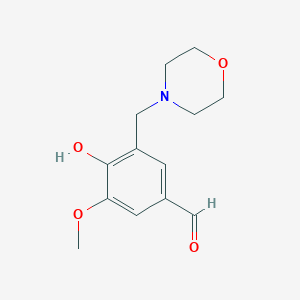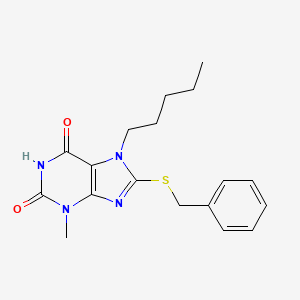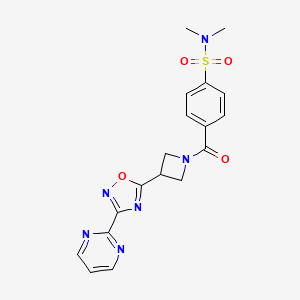
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde
描述
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HMA is a derivative of vanillin and has been synthesized using various methods. In
作用机制
The mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is not fully understood. However, it has been proposed that 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been found to decrease the levels of glutathione, an antioxidant that protects cells from oxidative damage. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
实验室实验的优点和局限性
One of the advantages of using 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to be relatively safe, with no significant adverse effects reported in animal studies. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is readily available and can be synthesized using various methods. However, one of the limitations of using 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde. One area of research is the development of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde and its potential applications in the field of medicine.
Conclusion
In conclusion, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been synthesized using various methods and has been found to exhibit anticancer, antimicrobial, and antioxidant activities. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. Although 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has several advantages as a research tool, its low solubility in water can make it difficult to administer in vivo. However, further research on 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde and its derivatives may lead to the development of novel treatments for various diseases.
科学研究应用
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and antioxidant activities. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-7-10(9-15)6-11(13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIMZQYSHWEDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)


![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)


![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

